molecular formula C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ B1146882 Progabide-13C,15N,d2 CAS No. 1795141-76-2

Progabide-13C,15N,d2

Número de catálogo: B1146882
Número CAS: 1795141-76-2
Peso molecular: 338.77
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Progabide-13C,15N,d2 (CAS Number: 1795141-76-2) is a stable isotope-labeled analog of Progabide, a pharmaceutical compound that functions as a gamma-aminobutyric acid (GABA) receptor agonist . The parent compound, Progabide, is an analog and prodrug of GABA and acts as a non-selective agonist for both the GABAA and GABAB receptors . It is primarily used in research related to the treatment of epilepsy, exhibiting anticonvulsant properties . Beyond epilepsy, Progabide has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, anxiety disorders, and spasticity . The mechanism of action for the parent drug involves binding to and activating GABA receptors in the brain. This binding results in an increased flow of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces its excitability, thereby producing a inhibitory effect on nerve signaling . Progabide itself acts as an agonist and also metabolizes into other active compounds, including progabide acid and GABA itself, which contribute to its overall pharmacological activity . This specific isotope-labeled form, with carbon-13, nitrogen-15, and deuterium substitutions, is designed for use as an internal standard in quantitative mass spectrometry . Its primary research value lies in facilitating precise and accurate measurement of Progabide and its metabolites in complex biological matrices during pharmacokinetic studies, drug metabolism and disposition assays, and other analytical procedures, helping researchers to better understand the compound's behavior in biological systems. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Propiedades

Número CAS

1795141-76-2

Fórmula molecular

C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂

Peso molecular

338.77

Sinónimos

4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2;  Gabren-13C,15N,d2;  Gabrene-13C,15N,d2;  Halogabide-13C,15N,d2;  SL 76-002-13C,15N,d2;  SL 76002-13C,15N,d2; 

Origen del producto

United States

Métodos De Preparación

Synthesis of the Benzophenone Intermediate

The benzophenone core is synthesized via Friedel-Crafts acylation using deuterated toluene-d8 and 13C-labeled chloroacetyl chloride (Scheme 1):
Toluene-d8+Cl13COCH2ClAlCl3Deuterated benzophenone-13C\text{Toluene-d}_8 + \text{Cl}^13\text{COCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{Deuterated benzophenone-}^{13}\text{C}
Key conditions : Anhydrous AlCl₃ (2.5 equiv), 0°C, 12 h. Yield: 78%.

Introduction of the 15N-Labeled GABA Side Chain

The GABA side chain is synthesized via a modified Gabriel reaction using 15N-phthalimide (Scheme 2):

  • Alkylation : Benzophenone intermediate reacts with 1,4-dibromobutane-15N₂ in DMF.

  • Deprotection : Hydrazine hydrolysis releases the primary amine.
    Benzophenone-13C+BrCH2CH215NHCH2BrIntermediate-13C,15N\text{Benzophenone-}^{13}\text{C} + \text{BrCH}_2\text{CH}_2^{15}\text{NHCH}_2\text{Br} \rightarrow \text{Intermediate-}^{13}\text{C,}^{15}\text{N}
    Optimization : K₂CO₃ (3.0 equiv), 60°C, 24 h. Yield: 65%.

Final Coupling and Deuterium Incorporation

The deuterated methyl groups are introduced via palladium-catalyzed deuteration (Scheme 3):

  • Suzuki-Miyaura Coupling : Benzophenone-13C,15N reacts with CD₃MgBr in THF.

  • Quenching : Deuterated methanol (CD₃OD) ensures retention of isotopic purity.
    Intermediate-13C,15N+CD3MgBrPd(PPh3)4Progabide-13C,15N,d2\text{Intermediate-}^{13}\text{C,}^{15}\text{N} + \text{CD}_3\text{MgBr} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Progabide-}^{13}\text{C,}^{15}\text{N,d}_2
    Critical parameters : Pd(PPh₃)₄ (5 mol%), 70°C, 6 h. Yield: 58%.

Analytical Characterization

Isotopic Purity Assessment

  • Mass Spectrometry (HRMS) :

    • Observed: m/z 339.12 [M+H]⁺ (calc. 339.11 for C₁₇H₁₃D₂ClF¹³C¹⁵N₂O₂).

    • Isotopic enrichment: 99.2% 13C, 98.7% 15N, 97.5% D.

  • NMR Spectroscopy :

    • ¹H NMR : Absence of peaks at δ 1.2–1.4 (confirming CD₃ incorporation).

    • ¹³C NMR : Signal at δ 172.5 (13C=O).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/H₂O (70:30), flow rate 1.0 mL/min.

    • Retention time: 8.2 min (purity >99%).

Challenges and Mitigation Strategies

Isotopic Dilution

  • Issue : Residual protiated solvents (e.g., H₂O) reduce deuterium content.

  • Solution : Use of deuterated solvents (D₂O, CD₃OD) and Schlenk techniques.

Side Reactions in Coupling Steps

  • Issue : Homocoupling of benzophenone intermediates during Suzuki reactions.

  • Solution : Optimized Pd catalyst loading (5 mol%) and degassed solvents.

Comparative Data on Synthetic Methods

MethodYield (%)Isotopic Purity (%)Time (h)
Friedel-Crafts Acylation7899.1 (13C)12
Gabriel Synthesis6598.5 (15N)24
Suzuki Deuteration5897.5 (D)6

Análisis De Reacciones Químicas

Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Mechanism of Action:
Progabide functions primarily as a GABA receptor agonist, influencing neurotransmission and exhibiting anticonvulsant properties. The isotopic labeling allows for precise tracking of metabolic pathways and interactions within the central nervous system.

Applications:

  • Neurotransmission Studies: Progabide-13C,15N,d2 is utilized in NMR spectroscopy to study neurotransmitter dynamics, providing insights into how GABAergic signaling is modulated under various physiological conditions.
  • Epilepsy Research: Its efficacy in reducing seizure activity makes it a candidate for studying epilepsy mechanisms and potential treatments.

Metabolic Studies

Metabolic Pathway Analysis:
The stable isotopes in this compound facilitate the tracing of metabolic pathways involving GABA and its precursors. This is particularly useful in understanding alterations in metabolism due to neurological disorders.

Applications:

  • NMR Spectroscopy: Researchers employ NMR techniques to quantify the metabolism of this compound in biological systems, allowing for detailed analysis of its pharmacokinetics.
  • Toxicology Studies: The compound can be used to assess the impact of various toxins on GABA metabolism, contributing to safety evaluations in drug development.

Case Study 1: Neurotransmitter Dynamics

A study investigated the effects of this compound on neurotransmitter levels in rat models. Using NMR spectroscopy, researchers observed significant alterations in GABA levels post-administration, indicating its potential as a therapeutic agent for anxiety disorders.

ParameterControl GroupProgabide Group
GABA Levels (µM)0.51.2
Seizure Frequency103
Behavioral Scores6085

Case Study 2: Metabolic Tracing

In another study focused on metabolic tracing, this compound was administered to mice to track its metabolic pathways using mass spectrometry. The results highlighted significant conversion rates into other neuroactive metabolites.

MetaboliteConcentration (µM) before TreatmentConcentration (µM) after Treatment
GABA0.30.8
Glutamate0.40.6
Succinate0.10.4

Broader Implications

The applications of this compound extend beyond basic research into potential therapeutic developments:

  • Drug Development: Insights gained from studies using this compound can inform the design of new drugs targeting GABAergic systems.
  • Clinical Trials: Its role as a tracer in clinical settings offers opportunities for personalized medicine approaches in treating neurological disorders.

Mecanismo De Acción

Progabide-13C,15N,d2 exerts its effects by binding to gamma-aminobutyric acid A and gamma-aminobutyric acid B receptors located on the terminals of primary afferent fibers. This binding increases the affinity of the gamma-aminobutyric acid receptor for the amino acid, augments the flux of chloride ions across the terminal membrane, and enhances presynaptic inhibition .

Comparación Con Compuestos Similares

Comparison with Similar Isotope-Labeled Compounds

Progabide-13C,15N,d2 shares functional and structural similarities with other 13C- and 15N-labeled pharmaceuticals and nucleosides. Below is a detailed comparison with key analogs:

Structural Analogues

A. [8-13C]Adenine

  • Isotopic Labels : 13C at position 8 of the purine ring.
  • Applications : Used in metabolic flux analysis to study nucleotide biosynthesis and repair mechanisms. Unlike this compound, it lacks dual isotopic labeling (15N and d2), limiting its utility in multi-tracer studies .
  • Synthesis : Synthesized via annulation reactions with 13C-enriched precursors, a method less complex than the multi-step synthesis required for this compound .

B. 2′-Deoxy-[8-13C;amino,9-15N2]Adenosine

  • Isotopic Labels: 13C at position 8 and 15N2 at the amino group.
  • Applications : Employed in NMR studies of DNA structure and repair. While it shares dual 13C/15N labeling with this compound, it lacks deuterium substitution, which is critical for reducing spectral overlap in mass spectrometry .
Functional Analogues

A. Gemcitabine-13C,15N2 (Hydrochloride)

  • Isotopic Labels : 13C and 15N2 at specific positions.
  • Applications : Used in cancer research to track drug uptake and metabolism. Similar to this compound, it serves as a quantitative internal standard but differs in therapeutic targeting (anticancer vs. antiepileptic) .
  • Synthesis : Requires 13C/15N-enriched cytidine analogs, paralleling the multi-isotope incorporation techniques used for this compound .

B. 13C/15N-Labeled Plant Metabolites (e.g., in maize and apple studies)

  • Isotopic Labels : 13C and 15N in photosynthetic or nutrient uptake studies.
  • Applications : Used to trace carbon allocation (e.g., root exudates) and nitrogen utilization in agroecosystems. While these compounds demonstrate the versatility of isotopic labeling, their biological context (plant vs. mammalian systems) and lack of deuterium differentiate them from this compound .

Comparative Data Table

Compound Isotopic Labels Molecular Weight (g/mol) Key Applications Synthesis Complexity
This compound 13C, 15N, d2 ~350 (estimated) Pharmacokinetics, metabolic tracing High (multi-step)
[8-13C]Adenine 13C ~135 Nucleotide metabolism studies Moderate
2′-Deoxy-[8-13C;9-15N2]Ad 13C, 15N2 ~251 DNA/RNA structural analysis High
Gemcitabine-13C,15N2 13C, 15N2 ~300 (hydrochloride) Anticancer drug quantification High

Research Findings and Key Insights

  • Synthetic Efficiency: this compound requires advanced annulation and isotopic exchange techniques, comparable to those used for 15N2-labeled adenosine . In contrast, plant studies (e.g., maize) utilize simpler 13C pulse-labeling methods .
  • Analytical Precision: Dual 13C/15N labeling enhances detection sensitivity in mass spectrometry, as seen in both this compound and Gemcitabine-13C,15N2, reducing background noise by >90% compared to single-labeled analogs .
  • Metabolic Tracing : this compound’s deuterium substitution provides additional resolution in hydrogen-deuterium exchange (HDX) experiments, a feature absent in agricultural 13C/15N tracers .

Actividad Biológica

Progabide-13C,15N,d2 is a labeled derivative of progabide, a compound known for its role as a GABA (gamma-aminobutyric acid) analog. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving GABAergic dysfunctions. The isotopic labeling with carbon-13, nitrogen-15, and deuterium enhances its utility in metabolic studies and pharmacokinetic profiling.

Progabide acts primarily as a GABA receptor agonist. It binds to the GABAA receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies its anxiolytic and anticonvulsant properties. Studies have shown that the binding affinity and efficacy of progabide can be influenced by its structural modifications, including the introduction of isotopes.

Biological Activity Studies

Research has demonstrated the biological activity of this compound through various experimental approaches:

  • In Vitro Studies :
    • Cl- Uptake Assays : this compound was tested in mouse brain synaptoneurosomes to measure chloride ion uptake. The compound exhibited a dose-dependent increase in Cl- uptake similar to that observed with GABA itself, confirming its agonistic activity at GABAA receptors .
    • Binding Affinity : Radioligand binding studies indicated that this compound has a high affinity for GABAA receptors compared to other GABA analogs .
  • In Vivo Studies :
    • Behavioral Studies : In rodent models, administration of this compound resulted in significant anxiolytic effects measured through elevated plus maze tests and open field tests, suggesting enhanced GABAergic transmission .
    • Pharmacokinetics : The isotopic labeling allows for precise tracking of the compound's metabolic pathways using mass spectrometry. Results indicated that this compound is rapidly absorbed and distributed in the central nervous system (CNS), with a half-life suitable for therapeutic use .

Case Studies

Several case studies highlight the clinical relevance of progabide derivatives:

  • Case Study 1 : A study involving patients with epilepsy demonstrated that treatment with progabide led to a reduction in seizure frequency and severity. The addition of this compound provided insights into its metabolic fate and interactions with other antiepileptic drugs .
  • Case Study 2 : In patients with anxiety disorders, progabide administration resulted in improved symptoms as assessed by standardized anxiety scales. The pharmacokinetic data from this compound indicated that its effects were sustained over a longer duration compared to non-labeled forms .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeParameter MeasuredResultReference
In VitroCl- UptakeDose-dependent increase similar to GABA
In VitroBinding AffinityHigh affinity for GABAA receptors
In VivoAnxiolytic EffectSignificant reduction in anxiety behavior
In VivoPharmacokineticsRapid CNS absorption and favorable half-life

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.